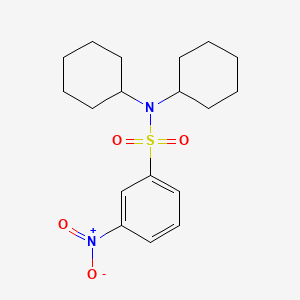
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide, also known as CDEA, is a chemical compound that has been widely used in scientific research due to its unique properties. CDEA is a member of the ethylenediamine class of compounds and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle arrest. N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide has been shown to have anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide in lab experiments is its high potency and selectivity. However, N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide can also be toxic to normal cells at high concentrations, which can limit its use in certain experiments. In addition, N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide. One area of interest is the development of novel derivatives of N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide with improved efficacy and lower toxicity. Another area of interest is the investigation of the mechanism of action of N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide, which could lead to the development of new cancer therapies. Finally, N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide could be studied in combination with other chemotherapeutic agents to determine if it has synergistic effects.
Méthodes De Synthèse
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 2,3-dimethylbenzaldehyde in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide has been extensively studied for its potential as an antitumor agent. It has been found to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-6-5-9-15(12(11)2)20-17(22)16(21)19-10-13-7-3-4-8-14(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPPELKZVRPKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5187169.png)
![(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5187172.png)
![2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5187178.png)
![1-(4-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5187182.png)
![7-methyl-9-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5187194.png)
![3-bromo-5-(4-methoxyphenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5187201.png)
![2-oxo-1,3-benzoxathiol-5-yl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5187210.png)
![5-{3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5187213.png)

![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187238.png)

![3-({4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B5187251.png)